[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
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Overview
Description
[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is an organosilicon compound that features a trimethylsilyl group attached to a propargylic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 2,3-dimethylphenol with propargyl bromide in the presence of a base, followed by silylation with trimethylsilyl chloride. The reaction conditions often include:
Base: Potassium carbonate or sodium hydride
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine
In medicine, derivatives of this compound may serve as intermediates in the synthesis of pharmaceuticals. The presence of the silyl group can enhance the stability and bioavailability of certain drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism by which [3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane exerts its effects involves the interaction of its functional groups with molecular targets. The propargylic ether moiety can participate in nucleophilic and electrophilic reactions, while the trimethylsilyl group can stabilize reactive intermediates and enhance the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-triethyl-silane: Similar structure but with triethylsilyl group.
[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-germane: Similar structure but with trimethylgermyl group.
Uniqueness
[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is unique due to its specific combination of propargylic ether and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications.
Properties
Molecular Formula |
C16H24OSi |
---|---|
Molecular Weight |
260.45 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C16H24OSi/c1-13-9-8-10-15(14(13)2)11-12-16(3,4)17-18(5,6)7/h8-10H,1-7H3 |
InChI Key |
OTUNOHNLYBXWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C#CC(C)(C)O[Si](C)(C)C)C |
Origin of Product |
United States |
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